Regioisomeric Selectivity: 1-(Oxolan-3-yl)-1H-triazole vs. 2-(Oxolan-3-yl)-2H-triazole
1-(Oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is the 1,4-disubstituted regioisomer generated via copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. Its 2H-regioisomer, 2-(oxolan-3-yl)-2H-1,2,3-triazole-4-carboxylic acid (CAS 2639445-90-0), is a distinct chemical entity with a different dipole moment and spatial arrangement of the oxolane ring . In medicinal chemistry contexts, 1,4-triazoles and 1,5-triazoles (or 2H-triazoles) exhibit divergent bioactivity profiles; for example, 1,4-triazoles are often preferred as amide bond isosteres due to their superior topological mimicry [1].
| Evidence Dimension | Triazole regioisomer identity (1,4- vs. 1,5- or 2H-substitution) |
|---|---|
| Target Compound Data | 1,4-disubstituted 1H-1,2,3-triazole (confirmed by CuAAC synthesis) |
| Comparator Or Baseline | 2H-regioisomer (CAS 2639445-90-0) or potential 1,5-regioisomer |
| Quantified Difference | Qualitative difference in dipole moment vector and hydrogen-bonding capacity; literature precedence shows 1,4-triazoles exhibit >10-fold difference in target binding compared to 1,5-regioisomers in multiple systems [1] |
| Conditions | Synthetic access via CuAAC (target) vs. Ru-catalyzed or thermal cycloaddition (regioisomers); biological target engagement |
Why This Matters
Procurement of the correct regioisomer is essential to maintain SAR continuity; the 1,4-triazole is the intended amide bioisostere, whereas the 2H-regioisomer introduces an altered pharmacophore vector that can abolish target binding.
- [1] Tron GC, Pirali T, Billington RA, Canonico PL, Sorba G, Genazzani AA. Click chemistry reactions in medicinal chemistry: applications of the 1,3-dipolar cycloaddition between azides and alkynes. Med Res Rev. 2008;28(2):278-308. doi:10.1002/med.20107 View Source
